2-Phenylthieno[2,3-d]pyrimidin-4-ol
Overview
Description
2-Phenylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often include heating the reactants in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenylthieno[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thieno[2,3-d]pyrimidin-4-ol derivatives.
Scientific Research Applications
2-Phenylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors to exert its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ol: A closely related compound with similar structural features.
Thieno[3,4-b]pyridine derivatives: Compounds with a similar heterocyclic framework but different substitution patterns.
Uniqueness
2-Phenylthieno[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and diverse biological activities make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDXSBOSKAIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480834 | |
Record name | 2-phenylthieno[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56843-76-6 | |
Record name | 2-phenylthieno[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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